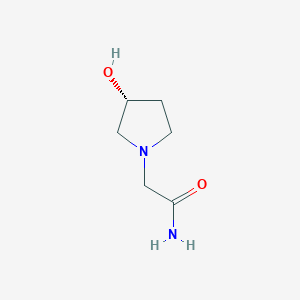

(R)-2-(3-Hydroxypyrrolidin-1-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

2-[(3R)-3-hydroxypyrrolidin-1-yl]acetamide |

InChI |

InChI=1S/C6H12N2O2/c7-6(10)4-8-2-1-5(9)3-8/h5,9H,1-4H2,(H2,7,10)/t5-/m1/s1 |

InChI Key |

ZNTNXLDTWDVTMK-RXMQYKEDSA-N |

Isomeric SMILES |

C1CN(C[C@@H]1O)CC(=O)N |

Canonical SMILES |

C1CN(CC1O)CC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for R 2 3 Hydroxypyrrolidin 1 Yl Acetamide

Enantioselective Synthesis Approaches

The cornerstone of synthesizing optically pure (R)-2-(3-Hydroxypyrrolidin-1-yl)acetamide lies in establishing the chiral center at the C3 position of the pyrrolidine (B122466) ring. This is predominantly achieved through methods that start with an already existing chiral molecule (chiral pool synthesis) or by creating the chiral center during the reaction sequence using asymmetric catalysis or diastereoselective reactions.

Chiral Pool Synthesis Utilizing (R)-Pyrrolidine Scaffolds

A prevalent and efficient strategy for the synthesis of this compound involves the use of a readily available, enantiomerically pure starting material from the chiral pool. wikipedia.org (R)-3-hydroxypyrrolidine serves as the most direct precursor. The synthesis of this key intermediate has been well-documented, often starting from other chiral sources.

One notable method begins with (R)-3-chloro-2-hydroxypropionitrile, which can be prepared from the inexpensive and commercially available (R)-epichlorohydrin. google.com The synthesis proceeds through a series of steps:

Protection of the hydroxyl group: The hydroxyl group of (R)-3-chloro-2-hydroxypropionitrile is protected, for instance, as a silyl (B83357) ether (e.g., using trimethylsilyl (B98337) chloride or tert-butyldimethylsilyl chloride). This protection is crucial to prevent side reactions during the subsequent reduction step. google.com

Reductive cyclization: The protected nitrile is then subjected to catalytic hydrogenation. This reaction concurrently reduces the nitrile group to a primary amine and induces an in situ intramolecular cyclization to form the pyrrolidine ring. google.com

Deprotection: The protecting group on the hydroxyl function is subsequently removed to yield (R)-3-hydroxypyrrolidine. google.com

Once the (R)-3-hydroxypyrrolidine scaffold is obtained, the final acetamide (B32628) moiety is introduced. A common method for this transformation is the N-alkylation with a suitable 2-haloacetamide, such as 2-chloroacetamide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. google.com

| Starting Material | Key Intermediates | Reagents for Acetamidation | Final Product |

| (R)-Epichlorohydrin | (R)-3-Chloro-2-hydroxypropionitrile, (R)-3-(silyloxy)pyrrolidine | 2-Chloroacetamide, Base | This compound |

| L-Malic Acid | (R)-1,2,4-Butanetriol derivatives | - | (R)-N-benzyl-3-hydroxypyrrolidine (as an example of a related derivative) google.com |

This table illustrates a general chiral pool approach. Specific yields and reaction conditions can vary based on the chosen reagents and procedures.

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating the desired stereocenter through the use of a chiral catalyst. While direct asymmetric catalytic synthesis of this compound is not extensively reported, analogous transformations highlight the potential of this approach.

Various catalytic systems have been developed for the enantioselective synthesis of the pyrrolidine ring. organic-chemistry.org These include:

Asymmetric [3+2] Cycloadditions: The reaction of azomethine ylides with alkenes, catalyzed by chiral metal complexes or organocatalysts, is a well-established method for constructing substituted pyrrolidines. nih.gov By choosing appropriate chiral ligands and reaction conditions, it is possible to control the stereochemistry of the newly formed chiral centers.

Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral pyrrole (B145914) derivatives can lead to enantiomerically enriched pyrrolidines.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, have been successfully employed in various reactions to generate chiral pyrrolidine structures. nih.gov

These catalytic methods can, in principle, be adapted to produce a 3-hydroxypyrrolidine precursor, which can then be converted to the final acetamide product as described in the chiral pool section.

| Catalytic Strategy | Catalyst Type | Potential Precursor |

| Asymmetric [3+2] Cycloaddition | Chiral Metal Complex / Organocatalyst | Substituted Pyrroline with Hydroxyl Precursor |

| Asymmetric Hydrogenation | Chiral Transition Metal Catalyst | Prochiral Pyrrole with Hydroxyl Precursor |

| Organocatalytic Cyclization | Chiral Amine / Phosphoric Acid | Acyclic Precursor with Hydroxyl and Amine Functionalities |

This table presents potential asymmetric catalytic strategies for the synthesis of the core pyrrolidine structure.

Diastereoselective Routes to Introduce the Hydroxyl and Acetamide Moieties

Diastereoselective reactions are employed when a molecule already contains a chiral center, and this existing chirality is used to control the stereochemical outcome of a subsequent reaction, creating a new stereocenter in a predictable manner.

In the context of synthesizing this compound, a diastereoselective approach could involve starting with a chiral acyclic precursor and inducing the formation of the pyrrolidine ring with the desired stereochemistry. For example, a radical cyclization of an appropriately substituted chiral acyclic aldehyde can lead to the formation of a 3-hydroxypyrrolidine derivative with high diastereoselectivity. rsc.org

Another strategy involves the diastereoselective reduction of a chiral 3-oxopyrrolidine derivative. The pre-existing chirality in the molecule can direct the approach of the reducing agent to one face of the ketone, leading to the preferential formation of one diastereomer of the corresponding alcohol.

| Precursor Type | Diastereoselective Reaction | Key Transformation |

| Chiral Acyclic Aldehyde | Radical Cyclization | Formation of the pyrrolidine ring with controlled stereochemistry at C3. rsc.org |

| Chiral 3-Oxopyrrolidine | Diastereoselective Reduction | Reduction of the ketone to a hydroxyl group with controlled stereochemistry. |

This table outlines potential diastereoselective routes to introduce the hydroxyl group with the correct stereochemistry.

Total Synthesis Pathways

Convergent Synthetic Strategies for Pyrrolidine Derivatives

For this compound, a convergent approach would typically involve the separate synthesis of the (R)-3-hydroxypyrrolidine core and the acetamide side chain precursor. These two fragments are then coupled in a final step.

Convergent Synthesis Example:

| Fragment 1 | Fragment 2 | Coupling Reaction |

| (R)-3-Hydroxypyrrolidine | 2-Chloroacetamide | N-Alkylation |

This table illustrates a straightforward convergent synthesis approach.

Linear Synthetic Sequences for Pyrrolidine-Acetamide Scaffolds

A plausible linear synthesis of this compound could start from a chiral acyclic precursor that already contains some of the required functional groups. For instance, a synthesis could commence from a chiral amino alcohol, followed by a series of reactions to form the pyrrolidine ring and then introduce the acetamide group. The synthesis of (R)-3-hydroxypyrrolidine from (R)-epichlorohydrin, as described in section 2.1.1, followed by N-acetamidation, is a prime example of a linear sequence. google.com

Linear Synthesis Example (from Chiral Pool):

(R)-Epichlorohydrin → (R)-3-Chloro-2-hydroxypropionitrile → Protected (R)-3-hydroxypyrrolidine → (R)-3-Hydroxypyrrolidine → this compound google.com

Key Intermediate Transformations in the Synthesis of this compound

The synthesis of this compound hinges on critical transformations involving the pyrrolidine core and the attachment of the acetamide side chain. The stereochemistry of the final compound is dictated by the chirality of the starting materials or by stereoselective steps during the synthesis.

Strategies for Hydroxylation of Pyrrolidine Ring Systems

The introduction of a hydroxyl group at the C-3 position of the pyrrolidine ring is a pivotal step in the synthesis of the target molecule. Several strategies can be employed, often starting from readily available chiral precursors to ensure the desired (R)-configuration.

A primary and widely utilized strategy involves starting with a pre-functionalized pyrrolidine ring, such as (R)-3-hydroxypyrrolidine itself or its protected forms. nih.govgoogle.com This approach leverages the commercially available chiral pool to bypass the need for a separate, potentially complex, hydroxylation step. For instance, (R)-N-Boc-3-hydroxypyrrolidine is a common starting material where the Boc (tert-butyloxycarbonyl) group serves as a protecting group for the nitrogen atom during subsequent reactions. mdpi.com

Alternatively, hydroxylation can be achieved through the manipulation of other functional groups on the pyrrolidine ring. One such method involves the use of proline or its derivatives, which are abundant chiral starting materials. nih.gov For example, 4-hydroxyproline (B1632879) can be chemically modified to shift the hydroxyl group to the 3-position, although this involves multiple steps. A more direct approach is the use of 3-hydroxyproline. nih.gov

Another synthetic route involves the ring contraction of larger heterocyclic systems, such as pyridines, to form functionalized pyrrolidines. osaka-u.ac.jposaka-u.ac.jp A photo-promoted ring contraction of pyridines with silylborane can yield pyrrolidine derivatives. osaka-u.ac.jposaka-u.ac.jp The silyl group in the resulting product can then be converted to a hydroxyl group through oxidation, such as the Tamao-Fleming oxidation. osaka-u.ac.jp

Table 1: Comparison of Hydroxylation Strategies

| Strategy | Starting Material Example | Key Transformation | Advantages | Disadvantages |

|---|---|---|---|---|

| Chiral Pool Synthesis | (R)-3-Hydroxypyrrolidine, (R)-N-Boc-3-hydroxypyrrolidine | Direct use of chiral precursor | High enantiopurity, fewer steps | Cost and availability of starting material |

| Functional Group Interconversion | (R)-4-Hydroxyproline | Multi-step conversion to 3-hydroxy derivative | Utilizes readily available amino acids | Can be a lengthy and low-yielding process |

Formation of the Acetamide Side Chain

The formation of the N-acetamide group is typically achieved by the acylation of the pyrrolidine nitrogen with a suitable two-carbon electrophile. The most common method involves the reaction of (R)-3-hydroxypyrrolidine (or its protected form, followed by deprotection) with an activated acetic acid derivative.

A standard and efficient method is the nucleophilic substitution reaction between the secondary amine of the pyrrolidine ring and 2-chloroacetamide. This reaction, often carried out in the presence of a base to neutralize the generated hydrochloric acid, directly installs the acetamide side chain.

Alternatively, an amide coupling reaction can be performed. In this approach, (R)-3-hydroxypyrrolidine is reacted with acetic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the amide bond. This method is common in peptide synthesis and can be adapted for this transformation. nih.gov Another approach involves the reaction with an activated ester of acetic acid or acetyl chloride.

The choice of reagent can be influenced by the presence of the hydroxyl group on the pyrrolidine ring. If the hydroxyl group is not protected, reagents that could also react with it, such as acetyl chloride, might require careful control of reaction conditions or the use of a protecting group strategy for the hydroxyl function.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while ensuring the economic viability of the synthesis. Key parameters that are typically optimized include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of reactants.

For the N-alkylation of (R)-3-hydroxypyrrolidine with 2-chloroacetamide, the choice of base and solvent is critical. A non-nucleophilic base is preferred to avoid side reactions. The reaction temperature is also a key parameter to control, as higher temperatures might lead to the formation of impurities.

In syntheses that involve multiple steps, such as those starting from protected intermediates, the conditions for deprotection must also be optimized. For instance, the removal of a Boc group is typically achieved under acidic conditions, and the specific acid and solvent system can be varied to maximize the yield and minimize degradation of the product. google.com

The following table summarizes key parameters that are often optimized in the synthesis of pyrrolidine derivatives.

Table 2: Parameters for Optimization in Synthesis

| Parameter | Objective | Common Variations | Potential Impact |

|---|---|---|---|

| Solvent | Solubilize reactants, influence reaction rate | Aprotic (e.g., DMF, ACN), Protic (e.g., EtOH, MeOH) | Affects reaction kinetics and selectivity |

| Temperature | Control reaction rate and selectivity | -20°C to 100°C | Higher temperatures can increase rate but also byproducts |

| Base/Catalyst | Promote the desired reaction pathway | Organic (e.g., Et3N), Inorganic (e.g., K2CO3) | Choice of base can influence yield and side reactions |

Purification and Isolation Techniques for Enantiopure this compound

Obtaining the final compound with high enantiomeric and chemical purity is essential. This typically involves a combination of chromatographic and crystallization techniques. osaka-u.ac.jp

Chromatographic Resolution Methods (e.g., Preparative HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and chiral separation of compounds. nih.gov If the synthesis results in a racemic or enantiomerically enriched mixture, preparative chiral HPLC can be used to isolate the desired (R)-enantiomer. chromforum.org

This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. chiraltech.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral molecules. nih.gov

The selection of the mobile phase is critical for achieving good separation. sigmaaldrich.com Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., water/acetonitrile with additives) conditions can be employed. The choice depends on the specific properties of the compound and the chiral stationary phase.

Table 3: Factors in Preparative Chiral HPLC

| Factor | Description | Significance |

|---|---|---|

| Chiral Stationary Phase (CSP) | The chiral column packing material that enables separation. | The primary determinant of enantioselectivity. chiraltech.com |

| Mobile Phase | The solvent system that carries the compound through the column. | Influences retention time, resolution, and peak shape. sigmaaldrich.com |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | Affects resolution and the time required for separation. |

Crystallization Techniques for Optical Purity Enhancement

Crystallization is a fundamental technique for the purification of solid compounds. osaka-u.ac.jp In the context of chiral molecules, it can also be a powerful method for enhancing optical purity. google.com If the product is obtained as a solid and possesses a high but not perfect enantiomeric excess, a carefully controlled crystallization can often lead to the isolation of the major enantiomer in a much purer form.

This process, known as preferential crystallization, relies on the fact that the crystals of the pure enantiomer may be more stable and form more readily than crystals of the racemic mixture. By carefully selecting the solvent and controlling the cooling rate, it is possible to induce the crystallization of the desired (R)-enantiomer, leaving the (S)-enantiomer enriched in the mother liquor.

Recrystallization is another common technique where the crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly. google.com As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. This process can be repeated to achieve higher levels of purity.

Chemical Reactivity and Mechanistic Studies of R 2 3 Hydroxypyrrolidin 1 Yl Acetamide

Intramolecular and Intermolecular Reactions of (R)-2-(3-Hydroxypyrrolidin-1-yl)acetamide

The reactivity of this compound is characterized by transformations involving its hydroxyl, amide, and pyrrolidine (B122466) functionalities.

Transformations Involving the Hydroxyl Group (e.g., Oxidation, Esterification)

The secondary hydroxyl group at the C3 position is a primary site for chemical modification. Its reactions are typical of secondary alcohols and include oxidation and esterification. In synthetic routes involving modifications at the pyrrolidine nitrogen, it is often necessary to protect the hydroxyl group to prevent competitive side reactions. google.com

Oxidation: The secondary alcohol can be oxidized to a ketone, yielding 1-(2-oxo-2-aminoethyl)pyrrolidin-3-one. This transformation results in the loss of the chiral center at the C3 position. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent determining the reaction conditions and selectivity.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form the corresponding esters. This reaction typically proceeds with retention of the (R)-configuration at the C3 stereocenter, as the C-O bond of the alcohol is not broken during the process.

| Reaction | Reagent Examples | Expected Product | Stereochemical Outcome |

| Oxidation | Pyridinium chlorochromate (PCC), Dess-Martin periodinane, Swern oxidation | 1-(2-oxo-2-aminoethyl)pyrrolidin-3-one | Loss of stereocenter at C3 |

| Esterification | Acetic anhydride, Benzoyl chloride (in the presence of a base) | (R)-1-(2-amino-2-oxoethyl)pyrrolidin-3-yl acetate (B1210297) | Retention of configuration at C3 |

Reactions of the Pyrrolidine Nitrogen (e.g., Alkylation, Acylation)

The nitrogen atom in this compound is part of a tertiary amide linkage. Unlike primary or secondary amines, the lone pair of electrons on this nitrogen is significantly delocalized through resonance with the adjacent carbonyl group of the acetamide (B32628) moiety. This resonance imparts a partial double-bond character to the C-N bond and drastically reduces the basicity and nucleophilicity of the nitrogen atom. youtube.commasterorganicchemistry.com

Consequently, the pyrrolidine nitrogen is generally unreactive towards common electrophiles, and reactions such as further alkylation or acylation at this site are not expected under standard conditions. To achieve substitution at the nitrogen, the N-acetyl group would typically need to be removed first, for instance, through amide hydrolysis.

Amide Functional Group Reactivity

The acetamide group exhibits characteristic amide reactivity, primarily hydrolysis and reduction. Amide bonds are notably stable, and their cleavage generally requires forcing conditions such as prolonged heating with acid or base. masterorganicchemistry.com

Hydrolysis: The amide can be hydrolyzed under either acidic or basic conditions.

Acid-catalyzed hydrolysis , typically requiring heat and a strong acid like H₂SO₄, involves initial protonation of the carbonyl oxygen. youtube.comyoutube.com This is followed by nucleophilic attack by water, leading to the cleavage of the amide bond to yield (R)-3-hydroxypyrrolidine (as its ammonium (B1175870) salt) and acetic acid. youtube.com

Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, ultimately producing (R)-3-hydroxypyrrolidine and an acetate salt. youtube.com

Reduction: The amide can be reduced to an amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, capable of reducing amides to their corresponding amines, whereas milder reagents like sodium borohydride (B1222165) are ineffective. harvard.edumasterorganicchemistry.com The reduction of this compound would yield (R)-1-(2-aminoethyl)pyrrolidin-3-ol, a diamine. The reaction proceeds with retention of configuration at the C3 chiral center.

| Reaction | Reagent Examples | Expected Product | Stereochemical Outcome |

| Acid Hydrolysis | aq. HCl, heat; aq. H₂SO₄, heat | (R)-3-Hydroxypyrrolidinium chloride and Acetic acid | Retention of configuration at C3 |

| Base Hydrolysis | aq. NaOH, heat | (R)-3-Hydroxypyrrolidine and Sodium acetate | Retention of configuration at C3 |

| Reduction | Lithium aluminum hydride (LiAlH₄) | (R)-1-(2-aminoethyl)pyrrolidin-3-ol | Retention of configuration at C3 |

Investigation of Reaction Mechanisms

The mechanisms of the reactions involving this compound are well-established concepts in organic chemistry, centering on nucleophilic substitution pathways and their stereochemical implications.

Nucleophilic Substitution Pathways

Nucleophilic substitution can occur with the molecule acting as either the nucleophile or the electrophilic substrate.

Molecule as Nucleophile: The hydroxyl group, with its lone pairs on the oxygen atom, can act as a nucleophile. This is exemplified in esterification reactions or in Williamson ether synthesis, where the corresponding alkoxide attacks an alkyl halide. The nitrogen atom's nucleophilicity is suppressed by its amide character. masterorganicchemistry.com

Molecule as Electrophile: The primary site for nucleophilic attack is the carbonyl carbon of the acetamide group. This pathway, known as nucleophilic acyl substitution, is the basis for amide hydrolysis. masterorganicchemistry.com Another potential electrophilic site is the C3 carbon. While the hydroxyl group itself is a poor leaving group, it can be converted into a good leaving group (e.g., a tosylate or mesylate by reaction with the corresponding sulfonyl chloride). Subsequent attack by a nucleophile at this carbon would proceed via an S_N2 mechanism.

Derivatization Strategies for Analytical and Synthetic Applications of R 2 3 Hydroxypyrrolidin 1 Yl Acetamide

Synthetic Derivatization for Scaffold Modification and Library Generation

The structure of (R)-2-(3-Hydroxypyrrolidin-1-yl)acetamide can serve as a versatile core scaffold for the synthesis of new chemical entities. researchgate.net By systematically modifying its functional groups, chemists can generate a library of related compounds. This approach is fundamental in medicinal chemistry for exploring structure-activity relationships (SAR) and identifying new therapeutic agents.

The presence of multiple functional groups on the this compound scaffold allows for a variety of selective chemical transformations.

Modification of the Hydroxyl Group: The secondary alcohol is a key site for modification. It can be oxidized to a ketone, esterified with various carboxylic acids to introduce diverse side chains, or converted into an ether. These transformations alter the polarity, hydrogen-bonding capacity, and steric profile of the molecule.

Modification of the Acetamide (B32628) Group: The primary amide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This acid can then be coupled with a wide range of amines to generate a library of new amides. Alternatively, the amide can be reduced to a primary amine, which provides another point for diversification through reactions like reductive amination or acylation.

Modification of the Pyrrolidine (B122466) Ring: While the tertiary amine in the pyrrolidine ring is relatively stable, it can be quaternized with alkyl halides to introduce a permanent positive charge, which can significantly impact the molecule's biological properties.

In multi-step syntheses involving the this compound scaffold, protecting groups are essential to mask reactive functionalities and prevent unwanted side reactions. nih.govbiosynth.com The choice of protecting groups is dictated by their stability to the reaction conditions used in subsequent steps and the mildness of the conditions required for their removal. An effective strategy often involves using orthogonal protecting groups, which can be removed selectively without affecting others.

Hydroxyl Group Protection: The secondary hydroxyl group is a common site for protection. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are widely used due to their ease of introduction and removal under specific conditions (e.g., fluoride ions). Benzyl (Bn) ethers are also common and are typically removed by catalytic hydrogenation.

Amide/Amine Protection: If the acetamide group is hydrolyzed to an amine, the resulting amine must often be protected. The tert-butyloxycarbonyl (Boc) group is a standard choice, being stable to many reaction conditions but easily removed with acid (e.g., trifluoroacetic acid). ub.educreative-peptides.com The fluorenylmethyloxycarbonyl (Fmoc) group is another option, which is base-labile. creative-peptides.com

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions |

|---|---|---|---|

| Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS | Fluoride sources (e.g., TBAF) or acid. |

| Benzyl ether | Bn | Catalytic hydrogenation (e.g., H₂, Pd/C). | |

| Amine | tert-Butyloxycarbonyl | Boc | Strong acids (e.g., Trifluoroacetic Acid - TFA). ub.educreative-peptides.com |

| Fluorenylmethyloxycarbonyl | Fmoc | Bases (e.g., Piperidine in DMF). creative-peptides.com |

Role of Deratization in Facilitating Structural Elucidation

Derivatization, the process of chemically modifying a compound to enhance its analytical properties, plays a crucial role in the structural elucidation of molecules like this compound. This process is particularly valuable for compounds that exhibit low volatility, poor thermal stability, or lack a strong chromophore for certain detection methods. By converting functional groups such as hydroxyls and amides into less polar and more stable derivatives, techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy can yield more definitive structural information.

The primary goals of derivatization for structural elucidation include increasing the volatility and thermal stability of the analyte for GC analysis, enhancing ionization efficiency for mass spectrometry, and improving chromatographic separation and peak shape. For this compound, the secondary hydroxyl group on the pyrrolidine ring is a prime target for derivatization.

Silylation

Silylation is a common derivatization technique where an active hydrogen in a functional group is replaced by a silyl group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.org This process significantly reduces the polarity of the molecule and diminishes intermolecular hydrogen bonding, thereby increasing its volatility and thermal stability. gcms.cz For this compound, the hydroxyl group can be readily silylated using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net

The resulting trimethylsilyl ether is much more amenable to GC-MS analysis than the parent compound. In mass spectrometry, silyl derivatives often produce characteristic fragmentation patterns that can aid in structure confirmation. researchgate.netnih.gov The mass spectrum of the silylated derivative will show a predictable mass shift, and the fragmentation can provide information about the position of the original hydroxyl group.

Acylation

Acylation involves the introduction of an acyl group, often from an acid anhydride or acyl chloride, to a functional group containing an active hydrogen. thieme-connect.de The hydroxyl group of this compound can be converted to an ester through acylation. Reagents such as acetic anhydride or trifluoroacetic anhydride (TFAA) are commonly used.

Acylation offers several advantages for structural elucidation. Similar to silylation, it increases volatility for GC analysis. libretexts.org Furthermore, the use of fluorinated acylating agents, like TFAA, can significantly enhance the sensitivity of detection by electron capture detection (ECD) in gas chromatography. libretexts.org In NMR spectroscopy, the formation of an ester derivative can induce noticeable shifts in the signals of nearby protons, which can help in assigning the stereochemistry and confirming the site of derivatization.

Interactive Data Table: Common Derivatization Reactions for this compound

| Derivatization Type | Reagent | Functional Group Targeted | Resulting Derivative | Change in Molecular Weight (Da) | Analytical Benefits |

| Silylation | BSTFA | Hydroxyl | Trimethylsilyl ether | +72.1 | Increased volatility for GC-MS, characteristic mass fragments. |

| Acylation | Acetic Anhydride | Hydroxyl | Acetate (B1210297) ester | +42.0 | Increased volatility, potential for improved chromatographic resolution. |

| Acylation | TFAA | Hydroxyl | Trifluoroacetate ester | +96.0 | Increased volatility, enhanced ECD response in GC. |

The choice of derivatization strategy depends on the specific analytical technique being employed and the information being sought. For routine GC-MS screening, silylation is often a straightforward and effective choice. For analyses requiring higher sensitivity or for confirmation of structure through alternative fragmentation patterns, acylation with fluorinated reagents can be advantageous.

While the secondary amine within the pyrrolidine ring is part of a tertiary amide linkage and thus less reactive, the amide N-H itself can potentially be derivatized under more forcing conditions, although this is less common for routine analysis due to harsher reaction conditions and potential for side reactions. phenomenex.blog The primary focus for enhancing the analyzability of this compound remains the derivatization of its hydroxyl group.

Research Applications and Functional Investigations of R 2 3 Hydroxypyrrolidin 1 Yl Acetamide in Chemical Biology

Exploration as a Chiral Building Block in Complex Molecule Synthesis

The enantiomerically pure structure of (R)-2-(3-Hydroxypyrrolidin-1-yl)acetamide makes it a significant chiral building block in asymmetric synthesis. researchgate.net Chiral building blocks are essential starting materials for constructing stereochemically defined molecules, a critical requirement for pharmaceuticals and other biologically active compounds, as biological targets like enzymes and receptors are themselves chiral. The pyrrolidine (B122466) ring, a common motif in numerous alkaloids and pharmacologically important compounds, serves as a robust framework. mdpi.comresearchgate.net

The synthesis of complex molecules often relies on starting materials that already contain one or more stereocenters, which are then elaborated upon to build the final target. The "(R)" configuration of the hydroxyl group on the pyrrolidine ring of this compound can direct the stereochemical outcome of subsequent reactions, allowing for the controlled synthesis of specific stereoisomers of a target molecule. This is a more efficient strategy than resolving a racemic mixture at a later stage. researchgate.net For instance, the pyrrolidine framework is a precursor in the synthesis of various drugs, and utilizing a pre-existing chiral ring structure simplifies the synthetic pathway to the desired enantiomerically pure product. mdpi.com

Scaffold for Structure-Activity Relationship (SAR) Studies of Pyrrolidine-Based Compounds

The molecular framework of this compound is an ideal scaffold for structure-activity relationship (SAR) studies. In SAR, chemists systematically modify different parts of a lead molecule to understand how each component contributes to its biological activity, with the goal of optimizing properties like potency and selectivity. mdpi.comresearchgate.net

The pyrrolidine ring of the compound offers multiple points for modification. The hydroxyl group at the 3-position is a primary target for derivatization. Researchers can alter its stereochemistry, replace it with other functional groups (e.g., amines, halogens, alkyl groups), or remove it entirely to assess its importance for biological interactions.

In a study on pyrrolidine analogues of pochonicine, a potent inhibitor of β-N-acetylhexosaminidases, the configuration of the pyrrolidine ring was found to be crucial for inhibitory activity. nih.gov This highlights the importance of the stereochemistry and substitution pattern on the pyrrolidine scaffold for specific enzyme interactions. SAR studies on pyrrolidine pentamine derivatives as inhibitors of an aminoglycoside acetyltransferase also demonstrated that modifications to the functionalities and stereochemistry of the scaffold have significant effects on inhibitory properties. mdpi.com

Table 1: Hypothetical SAR Data for Pyrrolidine Ring Modifications This table illustrates the type of data generated in SAR studies. The values are representative examples.

| Compound ID | R-Group at C3-Position | Target Binding Affinity (Ki, nM) |

| Parent | -OH | 50 |

| Analog 1A | -H | 500 |

| Analog 1B | -F | 75 |

| Analog 1C | -OCH3 | 120 |

| Analog 1D | -NH2 | 95 |

This interactive table demonstrates how replacing the hydroxyl group can impact binding affinity. For example, removing the hydroxyl (Analog 1A) significantly reduces affinity, suggesting it may be involved in a key hydrogen bond with the target.

The acetamide (B32628) group provides another key site for synthetic modification to probe SAR. The terminal amide can be substituted with various alkyl or aryl groups, or the entire acetamide unit can be replaced with other linkers or functional groups to explore the impact on biological activity. nih.gov

Table 2: Hypothetical SAR Data for Acetamide Moiety Modifications This table illustrates the type of data generated in SAR studies. The values are representative examples.

| Compound ID | Acetamide Modification (-NH-R) | Enzyme Inhibition (IC50, µM) |

| Parent | -NH-C(O)CH3 | 10 |

| Analog 2A | -NH-C(O)CH2CH3 | 15 |

| Analog 2B | -NH-C(O)Ph | 5 |

| Analog 2C | -N(CH3)-C(O)CH3 | 85 |

| Analog 2D | -NH-S(O)2CH3 | 150 |

This table shows that replacing the acetyl group with a benzoyl group (Analog 2B) improves inhibitory activity, while N-methylation (Analog 2C) or replacement with a sulfonamide (Analog 2D) is detrimental.

Biochemical and Biophysical Characterization of Molecular Interactions

Beyond synthesis and SAR, this compound and its derivatives are used as chemical tools to study biological systems. They can be employed to characterize molecular interactions with proteins and investigate their effects on cellular pathways.

The structural motifs within this compound are found in various enzyme inhibitors. The pyrrolidine ring can mimic natural substrates, such as proline or other cyclic amino acids, while the acetamide group can form crucial hydrogen bonds within an enzyme's active site. nih.gov

For instance, a study on synthetic pyrrolidine analogues demonstrated potent and selective inhibition of β-N-acetylhexosaminidases (β-HexNAcases). The research revealed that the N-acetylamino group (acetamide) and the specific stereoconfiguration of the pyrrolidine ring were essential for potent inhibition. nih.gov This suggests that compounds based on this scaffold can serve as probes to study the function of glycosidase enzymes, which are involved in numerous physiological and pathological processes. Other research has shown that scaffolds containing acetamide functionalities can act as inhibitors for enzymes like urease and heme oxygenase-1. semanticscholar.orgnih.gov

Derivatives of this scaffold can also be designed to interact with cell surface or intracellular receptors, thereby modulating their signaling pathways. The pyrrolidine core can provide the necessary three-dimensional orientation for substituents to bind with high affinity and specificity to a receptor's binding pocket.

Recent drug discovery efforts have identified N-substituted acetamide derivatives as potent antagonists for the P2Y14 receptor, which is involved in inflammatory diseases. nih.gov One such antagonist was shown to inhibit the inflammatory response by affecting the NLRP3/gasdermin D (GSDMD) signaling pathway. nih.gov This indicates that scaffolds related to this compound can be systematically modified to create potent and selective ligands for G protein-coupled receptors (GPCRs) and other receptor families, enabling the investigation of their roles in cellular communication and disease.

Binding Affinity Studies (e.g., Surface Plasmon Resonance, Radiolabeled Binding Assays)

No publicly available research data from Surface Plasmon Resonance (SPR), radiolabeled binding assays, or other equivalent methodologies could be located for this compound. Consequently, quantitative measures of its binding affinity, such as equilibrium dissociation constants (KD), inhibition constants (Ki), or IC50 values, for any specific biological target are not documented in the reviewed literature.

Studies on Protein-Compound Interactions

Detailed investigations into the specific protein interactions of this compound are not described in the available scientific literature. There are no published studies detailing its mechanism of action, specific binding sites on protein targets, or the molecular forces governing any potential interactions.

Comparative Studies with Analogous Pyrrolidine Derivatives and Related Heterocycles

While the pyrrolidine scaffold is a common motif in medicinal chemistry, no specific comparative studies featuring this compound alongside its analogs or other related heterocyclic compounds were identified. Structure-activity relationship (SAR) studies that would provide a comparative analysis of how modifications to the hydroxypyrrolidine or acetamide moieties affect biological activity are not available for this compound. For instance, comparisons with the corresponding (S)-enantiomer, the non-hydroxylated analog, or other N-substituted pyrrolidine derivatives have not been documented in the literature reviewed.

Future Research Directions and Translational Potential in Chemical Sciences

Development of Novel Stereoselective Synthetic Pathways

While methods exist for the synthesis of chiral 3-hydroxypyrrolidine derivatives, the development of more efficient, sustainable, and scalable stereoselective pathways remains a key research focus. Current strategies often rely on chiral pool synthesis, starting from naturally available enantiopure substances like L-hydroxyproline or D-malic acid, or involve the chemical or enzymatic resolution of racemic mixtures. google.comgoogle.com Future efforts are anticipated to concentrate on several promising areas:

Asymmetric Catalysis: The use of transition metal catalysts with chiral ligands or organocatalysts could enable the direct asymmetric synthesis of the pyrrolidine (B122466) ring from achiral precursors. This approach avoids the limitations of chiral pool availability and the inherent 50% yield cap of classical resolutions.

Biocatalysis: Leveraging enzymes such as ketoreductases (KREDs) or transaminases (ATAs) offers a green and highly selective alternative. nih.gov For instance, the stereoselective reduction of a prochiral N-substituted-3-pyrrolidinone precursor could yield the desired (R)-hydroxyl stereocenter with high enantiomeric excess (>99%). nih.gov The bacterium Sphingomonas sp. has already demonstrated the ability to perform regio- and stereoselective hydroxylation of N-substituted pyrrolidines, a pathway that could be optimized for specific substrates through protein engineering. researchgate.net

These advanced synthetic methods aim to provide more direct and atom-economical routes to (R)-2-(3-Hydroxypyrrolidin-1-yl)acetamide and its derivatives, making this valuable chiral intermediate more accessible for broader applications.

| Synthetic Approach | Description | Potential Advantages | Key Research Focus |

| Chiral Pool Synthesis | Utilizes readily available enantiopure starting materials like amino acids. pharmacompass.com | Well-established routes, predictable stereochemistry. | Overcoming limitations of starting material cost and availability. google.com |

| Asymmetric Catalysis | Employs chiral catalysts to induce stereoselectivity in a reaction with a prochiral substrate. | High enantiomeric purity, potential for scalability. | Catalyst design, reaction optimization, cost reduction. |

| Biocatalysis | Uses enzymes (e.g., KREDs, ATAs) to perform highly specific transformations. pharmasalmanac.com | High stereo- and regioselectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme discovery and engineering, substrate scope expansion. nih.govresearchgate.net |

| Chemoenzymatic Synthesis | Integrates chemical and enzymatic steps in a single process or sequence. nih.gov | Combines the advantages of both approaches, can shorten synthetic routes. | Process integration, catalyst compatibility, one-pot reaction development. |

Advanced Mechanistic Insights into Compound Reactivity

A deeper understanding of the reactivity of this compound is essential for its effective use. The molecule possesses three key reactive sites: the secondary hydroxyl group, the amide functionality, and the nucleophilic pyrrolidine nitrogen. Future research will likely focus on elucidating the interplay between these groups and how the fixed stereochemistry at the C3 position influences reaction outcomes.

Key areas for investigation include:

Stereoelectronic Effects: Probing how the orientation of the hydroxyl group affects the reactivity of the pyrrolidine ring and the acetamide (B32628) side chain. This includes studying its role as a directing group in electrophilic additions or as a participating group in neighboring group participation reactions.

Fleeting Chiral Intermediates: Investigating the formation and role of short-lived, transient chiral intermediates in reactions involving this compound. nih.govacs.org For example, in enzyme-catalyzed transformations, understanding the absolute configuration of fleeting intermediates, such as oxyanions, can provide a more complete mechanistic picture and guide the design of more efficient catalysts. acs.org

Reaction Kinetics and Thermodynamics: Performing detailed kinetic studies to quantify the reactivity of the different functional groups under various conditions. This data is crucial for optimizing reaction protocols and for predicting reaction outcomes in complex synthetic sequences.

These mechanistic studies will not only provide a fundamental understanding of the compound's chemical behavior but also enable chemists to better control its reactivity in the synthesis of more complex molecules.

Integration of Computational and Experimental Approaches in Compound Design

The synergy between computational modeling and experimental validation is a powerful tool for accelerating chemical research. For a molecule like this compound, this integrated approach can guide the design of new derivatives with tailored properties and predict their behavior.

Future research in this area will likely involve:

Molecular Docking and QSAR: In silico studies can predict how derivatives of the compound might interact with biological targets, such as enzymes or receptors. nih.govnih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can correlate structural features with biological activity, guiding the synthesis of more potent and selective compounds. scispace.com

Reaction Pathway Modeling: Using quantum chemical methods like Density Functional Theory (DFT), researchers can model reaction mechanisms, calculate activation energies, and predict the stereochemical outcomes of synthetic transformations. This can help in selecting the optimal reaction conditions and catalysts, reducing the need for extensive empirical screening.

Spectroscopic Analysis and Conformational Studies: Combining experimental techniques like NMR spectroscopy with computational energy calculations can provide a detailed picture of the compound's three-dimensional structure and conformational preferences in solution. mdpi.com This information is vital for understanding its reactivity and interactions with other molecules.

By closely coupling computational predictions with empirical results, the design-build-test-learn cycle can be significantly shortened, leading to the more rapid development of new functional molecules based on the this compound scaffold.

| Computational Method | Application in Compound Design | Experimental Correlation |

| Molecular Docking | Predicts binding modes and affinities of derivatives to biological targets (e.g., enzymes). nih.gov | In vitro binding assays, enzyme inhibition kinetics. nih.gov |

| QSAR Modeling | Establishes relationships between chemical structure and biological activity to guide lead optimization. scispace.com | Synthesis and biological evaluation of a compound library. |

| DFT Calculations | Elucidates reaction mechanisms, predicts transition state energies, and rationalizes stereochemical outcomes. | Kinetic studies, product analysis (NMR, HPLC), chiral chromatography. |

| Conformational Analysis | Determines the most stable 3D structures and dynamic behavior of the molecule in different environments. | NMR spectroscopy (e.g., NOE experiments), X-ray crystallography. mdpi.com |

Expansion of Applications as a Versatile Chiral Intermediate

This compound is a quintessential chiral building block, a molecule whose inherent chirality can be transferred to a larger, more complex target molecule. chemimpex.com Its bifunctional nature—possessing both a hydroxyl group for further derivatization and a pre-installed N-acetamide side chain—makes it a particularly valuable intermediate.

Future applications are expected to leverage these features in several areas:

Medicinal Chemistry: The pyrrolidine ring is a common motif in a wide range of pharmaceuticals, including antibiotics, antipsychotics, and analgesics. google.comnih.gov The (R)-3-hydroxypyrrolidine core, in particular, is a key intermediate for drugs targeting neurological disorders. chemimpex.com The acetamide functionality can serve as a handle for further elaboration or as a key pharmacophoric element itself, potentially leading to new enzyme inhibitors or receptor ligands.

Asymmetric Synthesis: The compound can be used as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct the stereochemical course of a reaction before being cleaved. Alternatively, its hydroxyl group can be converted into a chiral ligand for use in metal-catalyzed asymmetric reactions. chemimpex.com

Materials Science: Chiral molecules are increasingly being explored for applications in materials science, such as in the development of chiral polymers, liquid crystals, and materials for enantioselective separations. The well-defined stereochemistry of this compound makes it an attractive starting point for the synthesis of such advanced materials.

The continued exploration of this compound as a chiral intermediate will undoubtedly unlock new synthetic possibilities and contribute to the development of novel, enantiomerically pure molecules for a wide array of scientific and technological applications. pharmacompass.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-2-(3-Hydroxypyrrolidin-1-yl)acetamide?

- Methodology : The compound is typically synthesized via condensation reactions. For example, derivatives of acetamide can be prepared by reacting ethanol with piperidine under controlled conditions (0–5°C for 2 hours), as demonstrated in Scheme 3 of a 2015 study. This approach ensures regioselectivity and minimizes side reactions .

Q. How is the compound characterized to confirm its structural identity?

- Methodology : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, a 2015 study resolved structural ambiguities between ortho- and meta-isomers using -NMR and HRMS, which differentiated substituent positions on the aromatic ring .

Q. What safety precautions are required when handling this compound?

- Methodology : Adhere to GHS Category 4 guidelines for acute toxicity (oral, dermal, inhalation). Use personal protective equipment (PPE), fume hoods, and avoid inhalation/contact. Safety protocols from analogous pyrrolidine derivatives recommend storage at 2–8°C in inert atmospheres .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

- Methodology : Reaction parameters such as solvent polarity, temperature, and catalyst loading can be systematically adjusted. For example, substituting ethanol with polar aprotic solvents (e.g., DMF) or optimizing piperidine stoichiometry may improve yields. Parallel experiments with varying reaction times (2–24 hours) are advised to identify optimal conditions .

Q. How to resolve contradictions in structural data arising from isomerism?

- Methodology : Use complementary analytical techniques. A follow-up study in 2015 identified an ortho-isomer misassignment by comparing HRMS fragmentation patterns and -NMR chemical shifts. Meta-isomers exhibited distinct deshielding effects on adjacent protons, enabling unambiguous identification .

Q. What methodologies are effective for evaluating biological activity?

- Methodology : In vitro assays such as DPPH radical scavenging (for antioxidants) and receptor binding studies (e.g., κ-opioid receptor agonism) are applicable. For example, molecular docking analysis of pyrrolidine derivatives can predict binding affinities, guiding targeted biological evaluations .

Q. How to assess the compound’s stability under varying experimental conditions?

- Methodology : Conduct accelerated stability studies using HPLC to monitor degradation products. Storage stability can be tested at 25°C/60% RH and 40°C/75% RH over 1–6 months. For hydrolytic stability, incubate in buffers (pH 1–13) and analyze via LC-MS .

Q. How to design analogs with improved pharmacological properties?

- Methodology : Structure-activity relationship (SAR) studies can guide modifications. For example, introducing electron-withdrawing groups on the pyrrolidine ring or replacing the acetamide moiety with bioisosteres (e.g., sulfonamides) may enhance metabolic stability. Prior work on pyrrolidine-based acetylglucosaminidase inhibitors demonstrated the impact of stereochemistry on activity .

Notes

- Methodological Rigor : Experimental reproducibility requires strict control of reaction conditions (e.g., anhydrous solvents, inert atmospheres).

- Data Interpretation : Cross-validate structural data using multiple techniques (e.g., -NMR with -NMR or X-ray crystallography if available).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.